molecular formula C8H15NO B12790543 Lindelofidine CAS No. 488-06-2

Lindelofidine

Cat. No.: B12790543
CAS No.: 488-06-2
M. Wt: 141.21 g/mol
InChI Key: LOFDEIYZIAVXHE-JGVFFNPUSA-N
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Description

Lindelofidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. These alkaloids are commonly found in plants and have been studied for their pharmacological properties as well as their potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lindelofidine can be synthesized through a series of chemical reactions involving the cyclization of hydroxylactam, prepared from succinic anhydride . The biosynthetic intramolecular Mannich reaction is a key step in the formation of the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited commercial application. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Lindelofidine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Lindelofidine’s unique stereochemistry and biological activities make it a compound of interest in the fields of medicinal chemistry and pharmacology.

Properties

CAS No.

488-06-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol

InChI

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1

InChI Key

LOFDEIYZIAVXHE-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)CO

Canonical SMILES

C1CC2C(CCN2C1)CO

Origin of Product

United States

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